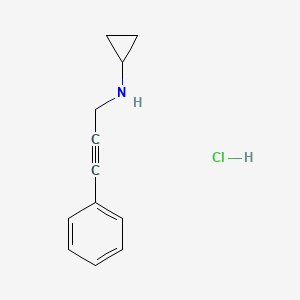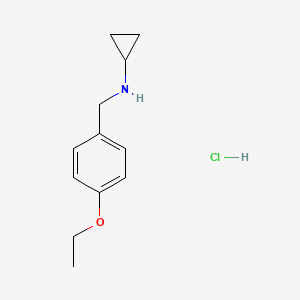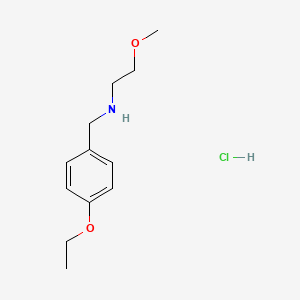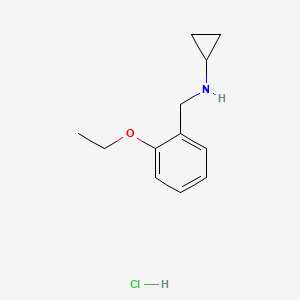
N-(3-Ethoxybenzyl)cyclopropanamine hydrochloride
Übersicht
Beschreibung
N-(3-Ethoxybenzyl)cyclopropanamine hydrochloride is a chemical compound with the CAS Number: 1050419-22-1 . Its molecular formula is C12H17NO.ClH and it has a molecular weight of 227.73 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17NO.ClH/c1-2-14-12-5-3-4-10(8-12)9-13-11-6-7-11;/h3-5,8,11,13H,2,6-7,9H2,1H3;1H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 227.73 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis A new three-component cascade reaction has been developed, offering a direct conversion pathway for the synthesis of 3-spirocyclopropanated 2-azetidinones from alkylhydroxylamine hydrochlorides, formaldehyde, or an alkyl glyoxylate and bicyclopropylidene. This method furnishes products in significant yields and introduces a new protocol for oxidative deprotection, showcasing the versatility of cyclopropanamine derivatives in chemical synthesis and catalysis (Zanobini, Brandi, & Meijere, 2006).
Biochemical Studies and Environmental Impact Research has highlighted the significant role of cytochrome P450 enzymes in the hepatic metabolism of compounds related to N-(3-Ethoxybenzyl)cyclopropanamine hydrochloride. These studies provide insights into the biochemical interactions and potential environmental impacts of such compounds, particularly their toxicity to non-target species (Bhutia, Rai, & Pal, 2013).
Pharmacological Research Preclinical species and human disposition studies of compounds structurally related to this compound have revealed their potential as selective inhibitors in therapeutic applications, such as the treatment of diabetes mellitus. These studies underscore the importance of understanding pharmacokinetics and metabolic pathways for the development of new drugs (Kalgutkar et al., 2011).
Cyclopropanation Reactions in Organic Synthesis Investigations into cyclopropanation reactions, particularly those involving metal carbenoids generated from cyclopropenes, have provided valuable insights into the synthesis of constrained neurotransmitter analogues and other complex organic molecules. These studies highlight the utility of this compound derivatives in the development of novel synthetic methodologies (Nakamura, Hirai, & Nakamura, 2003).
Ligand Design and Coordination Chemistry Research into the synthesis of tripodal ligands based on cyclopropane skeletons, including those related to this compound, demonstrates the potential of these compounds in the design of new ligands for coordination chemistry. This work opens new avenues for the development of catalysts and materials with specific electronic and structural properties (Schill, de Meijere, & Yufit, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-14-12-5-3-4-10(8-12)9-13-11-6-7-11;/h3-5,8,11,13H,2,6-7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCANWDYNGFZNSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2-Fluorobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B3078251.png)



![N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/structure/B3078275.png)


![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride](/img/structure/B3078290.png)


![2-[(2-Furylmethyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B3078321.png)